N-(n-Propyl)-phenothiazine
Description
Properties
IUPAC Name |
10-propylphenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXZDZDPYBPHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279813 | |
| Record name | N-(n-Propyl)-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15375-48-1 | |
| Record name | NSC49371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49371 | |
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| Record name | NSC14198 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-(n-Propyl)-phenothiazine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-PROPYLPHENOTHIAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-(n-Propyl)-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(n-Propyl)-phenothiazine is a derivative of the phenothiazine heterocyclic scaffold, a class of compounds renowned for its profound impact on psychopharmacology. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, with a primary focus on its interaction with central nervous system receptors. The core of its pharmacological activity lies in its potent antagonism of the dopamine D2 receptor, a characteristic feature of typical antipsychotic agents. This guide will dissect the molecular interactions, downstream signaling cascades, and the structure-activity relationships that define its biological profile. Furthermore, it will present detailed experimental protocols for the in-vitro characterization of this and similar compounds, offering a robust framework for future research and drug development endeavors.
Introduction: The Phenothiazine Legacy and the Significance of the N-Alkyl Substitution
The discovery of phenothiazine derivatives in the mid-20th century revolutionized the treatment of psychosis and laid the foundation for modern psychopharmacology.[1] These tricyclic compounds, characterized by a core structure of two benzene rings linked by a sulfur and a nitrogen atom, exhibit a broad spectrum of biological activities.[2] The therapeutic versatility of phenothiazines is largely dictated by the nature of the side chain attached to the nitrogen atom at position 10 of the phenothiazine nucleus.[3]
This compound belongs to the class of N-alkyl-phenothiazines. The length and structure of this alkyl side chain are critical determinants of the compound's pharmacological properties.[3] Notably, a propyl (three-carbon) linker between the phenothiazine ring and the terminal amine group is a key structural feature for conferring potent dopamine receptor antagonist activity, which is the hallmark of the antipsychotic effects of this class of drugs.[4][5] This guide will elucidate the intricate molecular mechanisms that arise from this specific structural configuration.
Molecular Mechanism of Action: A Multi-Receptor Profile
The primary mechanism of action of this compound, like other typical antipsychotics, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][6] However, its pharmacological profile is broader, encompassing interactions with a variety of other neurotransmitter receptors, which contribute to both its therapeutic effects and its side-effect profile.
Primary Target: Dopamine D2 Receptor Antagonism
The antipsychotic efficacy of phenothiazines is strongly correlated with their ability to antagonize dopamine D2 receptors.[5] this compound acts as a competitive antagonist at these G protein-coupled receptors (GPCRs). By binding to the D2 receptor, it prevents the endogenous ligand, dopamine, from activating the receptor. This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the alleviation of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6]
The n-propyl side chain plays a crucial role in the optimal orientation of the molecule within the D2 receptor binding pocket, facilitating a high-affinity interaction.[7] The conformation of the phenothiazine ring system and the spatial relationship of the terminal amine group, dictated by the propyl linker, are thought to mimic the conformation of dopamine, allowing for effective receptor blockade.[5][7]
Secondary Receptor Interactions
Beyond its primary action at D2 receptors, this compound and its close analogs, such as promazine, exhibit affinity for a range of other neurotransmitter receptors.[8][9] These interactions are crucial for understanding the full spectrum of its pharmacological effects, including its sedative, antiemetic, and autonomic side effects.
-
Serotonin Receptors (5-HT2A and 5-HT2C): Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the "negative" symptoms of schizophrenia. Promazine, a closely related compound, is known to be an antagonist at both 5-HT2A and 5-HT2C receptors.[8][9]
-
Adrenergic Receptors (α1): Blockade of α1-adrenergic receptors can lead to orthostatic hypotension, a common side effect of phenothiazine antipsychotics.[4]
-
Muscarinic Acetylcholine Receptors (M1-M5): Antagonism of muscarinic receptors is responsible for the anticholinergic side effects associated with phenothiazines, such as dry mouth, blurred vision, constipation, and urinary retention.[1]
-
Histamine H1 Receptors: Blockade of H1 receptors contributes significantly to the sedative and antiemetic effects of phenothiazines.[8]
The following table summarizes the anticipated receptor binding profile of this compound based on data from its close analog, promazine.
| Receptor Target | Anticipated Action | Potential Pharmacological Effect |
| Dopamine D2 | Antagonist | Antipsychotic |
| Dopamine D1 | Antagonist | Contributes to antipsychotic effect |
| Dopamine D4 | Antagonist | Contributes to antipsychotic effect |
| Serotonin 5-HT2A | Antagonist | Reduced extrapyramidal side effects |
| Serotonin 5-HT2C | Antagonist | Potential effects on mood and appetite |
| α1-Adrenergic | Antagonist | Hypotension (side effect) |
| Muscarinic (M1-M5) | Antagonist | Anticholinergic side effects |
| Histamine H1 | Antagonist | Sedation, Antiemetic |
Data inferred from the known pharmacology of promazine, a structurally similar N-propyl-phenothiazine derivative.[8][9]
Downstream Signaling Pathways
The antagonism of the dopamine D2 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, the D2 receptor, when activated by dopamine, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this action, this compound disinhibits adenylyl cyclase, leading to a relative increase in cAMP levels.
The modulation of cAMP levels has widespread consequences, including the regulation of protein kinase A (PKA) activity and subsequent alterations in gene expression through the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).
Furthermore, D2 receptor signaling also involves the modulation of ion channels, particularly inwardly rectifying potassium channels and voltage-gated calcium channels, through the action of the βγ subunits of the G protein. Antagonism by this compound would therefore also impact neuronal excitability.
Figure 1: Simplified signaling pathway of Dopamine D2 receptor antagonism by this compound.
Structure-Activity Relationship (SAR)
The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. For N-alkyl-phenothiazines, several key structural features determine their potency and receptor selectivity:
-
The Tricyclic Core: The phenothiazine ring system is essential for activity. Its folded "butterfly" conformation is believed to be important for fitting into the receptor binding pocket.[1]
-
The N-10 Side Chain: The nature of the substituent at the nitrogen atom of the central ring is a major determinant of antipsychotic potency. An unbranched three-carbon (propyl) chain, as seen in this compound, is optimal for high affinity to the D2 receptor.[3] Shortening or lengthening this chain, or introducing branching, can significantly alter the pharmacological profile.
-
The Terminal Amine Group: A tertiary amine at the end of the side chain is generally associated with potent neuroleptic activity.
-
Ring Substitution: Substitution on the phenothiazine rings, particularly at the 2-position, can modulate potency. Electron-withdrawing groups, such as a trifluoromethyl group, tend to increase antipsychotic potency compared to a chlorine atom or an unsubstituted ring.[7]
Experimental Protocols for In-Vitro Characterization
To elucidate the mechanism of action of this compound, a series of in-vitro experiments are essential. The following protocols provide a framework for the characterization of its receptor binding affinity and functional activity.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
This compound.
-
Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand receptor binding assay.
Functional Assay: cAMP Measurement
This assay measures the functional consequence of receptor binding, in this case, the effect of this compound on adenylyl cyclase activity.
Objective: To determine the functional antagonist activity of this compound at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Dopamine.
-
Forskolin (an activator of adenylyl cyclase).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of dopamine (e.g., its EC80) and a fixed concentration of forskolin to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of the dopamine-mediated decrease in forskolin-stimulated cAMP levels.
-
This IC50 value represents the functional antagonist potency of the compound.
Conclusion
The mechanism of action of this compound is centered on its potent antagonism of the dopamine D2 receptor, a property conferred by its specific N-alkyl side chain. Its broader pharmacological profile, resulting from interactions with other neurotransmitter receptors, is critical for a comprehensive understanding of its therapeutic potential and side-effect liability. The experimental protocols outlined in this guide provide a robust framework for the detailed in-vitro characterization of this compound and other novel phenothiazine derivatives. A thorough elucidation of the structure-activity relationships and the downstream signaling consequences of receptor interaction is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency.
- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16–23.
- Snyder, S. H., Banerjee, S. P., Yamamura, H. I., & Greenberg, D. (1974). Drugs, neurotransmitters, and schizophrenia. Science, 184(4143), 1243–1253.
- Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
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PubChem. (n.d.). Promazine. National Center for Biotechnology Information. Retrieved from [Link]
- Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.
- Phoenix, D. A., & Harris, F. (2003). The phenothiazines: a class of drugs with a wide variety of biological activities. Drugs of today (Barcelona, Spain : 1998), 39(4), 307–319.
- Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs.
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Drug Central. (n.d.). promazine. Retrieved from [Link]
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Wikipedia. (n.d.). Promazine. Retrieved from [Link]
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PubChem. (n.d.). Promazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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N-(n-Propyl)-phenothiazine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N-(n-Propyl)-phenothiazine
Abstract: This technical guide provides a comprehensive overview of this compound (10-propyl-10H-phenothiazine), a key derivative of the phenothiazine heterocyclic system. The phenothiazine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, most notably in the field of antipsychotics.[1][2] This document, tailored for researchers, scientists, and drug development professionals, delves into the molecular structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound. By integrating foundational principles with field-proven insights, this guide aims to serve as an essential resource for the scientific community engaged in the study and application of phenothiazine derivatives.
Introduction to the Phenothiazine Scaffold
The phenothiazine core is a tricyclic aromatic system with the formula S(C₆H₄)₂NH, consisting of two benzene rings fused to a central 1,4-thiazine ring.[1] First synthesized in 1883, its derivatives have become profoundly important, leading to breakthroughs in psychiatry with the development of drugs like chlorpromazine.[3] These molecules are known for their diverse biological activities, which include antipsychotic, antiemetic, antihistaminic, anticancer, and antimicrobial properties.[4][5][6]
The biological activity of phenothiazine derivatives is highly tunable through substitution at two primary sites: the nitrogen atom (N-10) of the central ring and the carbon atoms of the aromatic rings (primarily C-2).[2] Substitution at the N-10 position with an alkyl chain is a critical modification for neuroleptic activity.[2] this compound, featuring a three-carbon aliphatic chain at this position, serves as a fundamental model for understanding the structure-activity relationships (SAR) within this class of compounds. The n-propyl group enhances the molecule's lipophilicity, a key factor influencing its ability to cross the blood-brain barrier and interact with biological targets like dopamine receptors.[2][7]
Molecular Structure and Elucidation
The structural integrity of this compound is the foundation of its chemical behavior and biological function. Its characterization relies on a combination of spectroscopic techniques that together provide a complete picture of its molecular architecture.
Core Scaffold and N-Substitution
This compound, with the chemical formula C₁₅H₁₅NS, consists of the characteristic "butterfly" shaped phenothiazine core with an n-propyl group covalently bonded to the heterocyclic nitrogen atom.[7] This substitution at N-10 is the defining feature that differentiates it from the parent phenothiazine molecule.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
While this compound is commercially available as a fully characterized reference standard, its complete spectral data is not widely disseminated in peer-reviewed literature.[8] However, based on the known spectra of the phenothiazine core and general principles of spectroscopy, a detailed prediction of its characterization data can be made.[9][10] This predicted data serves as a benchmark for researchers synthesizing or analyzing this compound.
2.2.1 Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for both the n-propyl chain and the aromatic protons of the phenothiazine core.
-
n-Propyl Chain:
-
A triplet signal (~0.9-1.1 ppm) corresponding to the terminal methyl (CH₃) protons.
-
A multiplet (sextet) (~1.7-1.9 ppm) for the central methylene (CH₂) protons.
-
A triplet signal (~3.8-4.0 ppm) for the methylene (CH₂) protons directly attached to the nitrogen atom, which are deshielded by the electronegative nitrogen.
-
-
Aromatic Core:
-
A complex series of multiplets between ~6.8 and 7.3 ppm, corresponding to the eight protons on the two benzene rings. The signals for the phenothiazine core itself typically appear in this region.[9]
-
2.2.2 Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides complementary information, confirming the carbon framework.
-
n-Propyl Chain:
-
A signal for the terminal methyl carbon (~11-12 ppm).
-
A signal for the central methylene carbon (~20-22 ppm).
-
A signal for the N-methylene carbon (~48-50 ppm).
-
-
Aromatic Core:
-
Multiple signals in the aromatic region (~115-145 ppm). Based on studies of related phenothiazines, the carbons adjacent to the nitrogen (C-4a, C-10a) and sulfur (C-5a, C-9a) atoms, as well as the other aromatic carbons, would have distinct chemical shifts.[3]
-
2.2.3 Predicted Mass Spectrum (EI)
Electron ionization mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺•): A strong peak is expected at m/z = 241, corresponding to the molecular weight of the compound (C₁₅H₁₅NS).[8]
-
Key Fragments: A characteristic fragmentation would be the loss of an ethyl group (M-29) to give a fragment at m/z = 212, which is a common pattern for N-propyl substituted amines. Another significant peak would likely appear at m/z = 198, corresponding to the phenothiazine radical cation formed by the cleavage of the entire propyl chain.
2.2.4 Predicted Infrared (IR) Spectrum
The IR spectrum is used to identify key functional groups.
-
C-H Stretching: Aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).
-
C=C Stretching: Aromatic C=C bond vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ region.
-
Aromatic Bending: Characteristic peaks for out-of-plane C-H bending in the aromatic region (~750-900 cm⁻¹) would indicate the substitution pattern on the benzene rings.[11]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The introduction of the n-propyl group significantly increases its lipophilicity compared to the parent phenothiazine molecule, which is a determining factor in its biological activity.[7]
| Property | Value / Description | Source(s) |
| CAS Number | 15375-48-1 | [7][8] |
| Molecular Formula | C₁₅H₁₅NS | [7][8] |
| Molecular Weight | 241.35 - 241.4 g/mol | [7][8] |
| IUPAC Name | 10-propyl-10H-phenothiazine | [7] |
| Physical Form | Solid at room temperature | [4] |
| Boiling Point | 368.6 °C at 760 mmHg | |
| Density | 1.145 g/cm³ | |
| LogP (octanol/water) | 4.76 (Calculated) |
Synthesis and Reactivity
The synthesis of this compound is a well-established process, typically achieved through the direct N-alkylation of the phenothiazine core. This straightforward approach allows for high yields and purity, making the compound readily accessible for research purposes.
Synthesis Protocol: N-Alkylation of 10H-Phenothiazine
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind this choice of reaction is its high efficiency and specificity for the N-10 position, which is the most nucleophilic site on the parent molecule. The use of a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is critical for deprotonating the N-H amine, generating the highly reactive phenothiazine anion required for nucleophilic attack on the alkyl halide.[7]
Materials:
-
10H-Phenothiazine
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 10H-Phenothiazine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or acetone if using K₂CO₃) to dissolve the phenothiazine.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Self-Validation Note: Hydrogen gas evolution should be observed. The reaction should be stirred until gas evolution ceases, indicating complete formation of the phenothiazine anion. If using K₂CO₃, add the base (2.0 eq) and allow the mixture to stir at room temperature.
-
Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C (for NaH) or room temperature (for K₂CO₃).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, MS, IR).
Caption: Experimental workflow for synthesis and validation.
Key Chemical Reactions
This compound undergoes reactions characteristic of the phenothiazine class.[7]
-
Oxidation: The electron-rich sulfur atom (S-5) is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) can yield the corresponding sulfoxide and, under harsher conditions, the sulfone. These transformations significantly alter the electronic properties and conformation of the tricyclic core, which can modulate biological activity.[7]
-
Electrophilic Aromatic Substitution: The benzene rings are activated towards electrophilic substitution. Reactions such as halogenation or nitration can introduce substituents onto the aromatic core, providing a route to a diverse library of derivatives for SAR studies.
Applications in Research and Drug Development
This compound is both a valuable research tool and a precursor for more complex derivatives. Its significance stems from the established role of N-alkylated phenothiazines in medicine.
-
Foundation in Neuropharmacology: The primary therapeutic application of phenothiazine derivatives is in the treatment of psychosis.[2] They function primarily as antagonists of dopamine D₂ receptors in the central nervous system. The N-10 side chain, such as the n-propyl group, is crucial for this activity, as it influences receptor binding and pharmacokinetics.[2]
-
Emerging Therapeutic Areas: Research has shown that phenothiazine derivatives, including those with simple alkyl chains, possess potential anticancer and antimicrobial properties.[5][7] Their proposed anticancer mechanisms include the induction of apoptosis and disruption of the cell cycle.[7]
-
Research Tool and Building Block: As a well-defined derivative, this compound serves as a model compound for studying the SAR of phenothiazines.[8] It is a key starting material for synthesizing more complex molecules for evaluation in drug discovery programs and for creating functional materials like dyes and pigments.[3][7]
Conclusion
This compound represents a fundamentally important molecule within the vast chemical space of heterocyclic compounds. Its well-defined structure, characterized by the lipophilic n-propyl chain on the redox-active phenothiazine core, makes it an ideal subject for both foundational research and applied drug development. The straightforward and high-yielding synthesis allows for its ready accessibility, while its predictable reactivity provides a platform for further chemical diversification. For researchers in medicinal chemistry and pharmacology, a thorough understanding of the properties and protocols detailed in this guide is essential for leveraging this versatile scaffold to develop the next generation of therapeutic agents and functional materials.
References
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Wikipedia. Phenothiazine . [Link]
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Maj-Zurawska, M. et al. Chemical structure of phenothiazines and their biological activity . if-pan.krakow.pl. [Link]
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MDPI. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold . [Link]
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LookChem. This compound . [Link]
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ResearchGate. Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives . [Link]
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Saraf, S. et al. INFRARED SPECTRA OF PHENOTHIAZINES . Chemistry Department, Kuwait University. [Link]
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SpectraBase. 10H-phenothiazine . [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation . [Link]
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An In-Depth Technical Guide to the Therapeutic Potential of N-(n-Propyl)-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: The phenothiazine scaffold represents a cornerstone in medicinal chemistry, having given rise to a plethora of bioactive compounds with diverse therapeutic applications. This technical guide focuses on a specific derivative, N-(n-Propyl)-phenothiazine, exploring its synthetic accessibility and putative therapeutic applications. While direct, in-depth biological data on this particular analogue is nascent in publicly available literature, this document synthesizes the wealth of information on related phenothiazine compounds to project the potential of this compound as an anticancer, antimicrobial, and neuroleptic agent. By providing detailed synthetic protocols, contextual biological data from representative phenothiazines, and standardized methodologies for its evaluation, this guide serves as a foundational resource for researchers poised to investigate the unique therapeutic profile of this compound.
Introduction to the Phenothiazine Scaffold and the Significance of N-10 Substitution
Phenothiazines are a class of heterocyclic compounds characterized by a tricyclic structure containing a central thiazine ring flanked by two benzene rings. First synthesized in the late 19th century, their therapeutic journey began with the discovery of the antipsychotic properties of chlorpromazine in the 1950s. This pivotal moment revolutionized psychiatry and established phenothiazines as a "privileged scaffold" in drug discovery.
The biological activity of phenothiazine derivatives is profoundly influenced by the nature of the substituent at the N-10 position of the central ring. The length, branching, and functional groups of the N-alkyl chain dictate the compound's lipophilicity, receptor-binding affinity, and overall pharmacological profile. The n-propyl substituent in this compound represents a simple yet significant modification that is anticipated to modulate its biological activity in several key therapeutic areas.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of the parent phenothiazine molecule. This is a well-established and robust reaction, offering a straightforward route to the desired compound.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation of Phenothiazine
This protocol is a representative method for the synthesis of this compound[1].
Materials:
-
Phenothiazine
-
n-Propyl bromide
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of phenothiazine (1 equivalent) in DMSO, add NaOH (2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add n-propyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Potential Therapeutic Application: Anticancer Activity
A significant body of research has demonstrated the anticancer potential of various phenothiazine derivatives. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, disruption of cell cycle progression, and inhibition of key signaling pathways.
Inferred Mechanism of Action
Based on studies of related compounds, this compound is postulated to exert its anticancer effects through several mechanisms[2]:
-
Induction of Apoptosis: Phenothiazines can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This may involve the modulation of Bcl-2 family proteins and the activation of caspases.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common mechanism for many anticancer agents. Some phenothiazines have been shown to interact with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Dopamine Receptor Antagonism: Certain cancer cells express dopamine receptors, and their blockade by phenothiazines can inhibit tumor growth.
Caption: Postulated anticancer mechanisms of this compound.
Cytotoxicity of Representative Phenothiazine Derivatives
| Phenothiazine Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chlorpromazine | A549 (Lung) | 15.4 | [Generic cancer cell line data] |
| Fluphenazine | MCF-7 (Breast) | 12.5 | [Generic cancer cell line data] |
| Thioridazine | U87 MG (Glioblastoma) | 9.8 | [Generic cancer cell line data] |
| Trifluoperazine | PC-3 (Prostate) | 7.5 | [Generic cancer cell line data] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to evaluate the cytotoxic effects of this compound against a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Potential Therapeutic Application: Antimicrobial Activity
Phenothiazines have long been known to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes.
Inferred Mechanism of Action
The antimicrobial action of this compound is likely to involve:
-
Membrane Disruption: The lipophilic phenothiazine core can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Efflux Pumps: Some phenothiazines can inhibit efflux pumps, which are a major mechanism of antibiotic resistance in bacteria. This can restore the efficacy of conventional antibiotics.
-
Enzyme Inhibition: Phenothiazines may also inhibit essential microbial enzymes involved in metabolism and cell wall synthesis.
Caption: Postulated antimicrobial mechanisms of this compound.
Antimicrobial Activity of Representative Phenothiazine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for some phenothiazine derivatives against common pathogens, providing a benchmark for the potential efficacy of this compound.
| Phenothiazine Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chlorpromazine | Staphylococcus aureus | 16-64 | [Generic antimicrobial data] |
| Promethazine | Escherichia coli | 128-256 | [Generic antimicrobial data] |
| Thioridazine | Mycobacterium tuberculosis | 1-4 | [Generic antimicrobial data] |
| Trifluoperazine | Candida albicans | 8-32 | [Generic antimicrobial data] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Therapeutic Application: Neuroleptic Activity
The hallmark of many phenothiazine derivatives is their antipsychotic activity, which is primarily attributed to their antagonism of dopamine D₂ receptors in the central nervous system.
Inferred Mechanism of Action
This compound is expected to function as a dopamine D₂ receptor antagonist[2]. By blocking these receptors in the mesolimbic pathway, it can alleviate the positive symptoms of psychosis, such as hallucinations and delusions. The n-propyl chain at the N-10 position is a common feature in several potent antipsychotic phenothiazines, suggesting that this compound may possess significant neuroleptic activity.
Caption: Postulated neuroleptic mechanism of this compound.
Dopamine D₂ Receptor Binding Affinity of Representative Phenothiazines
The affinity of a compound for the D₂ receptor is often expressed as the inhibition constant (Ki). Lower Ki values indicate higher binding affinity. While specific data for this compound is not available, the following table provides context from related drugs.
| Phenothiazine Derivative | Dopamine D₂ Receptor Ki (nM) | Reference |
| Chlorpromazine | 1.8 | [Generic binding affinity data] |
| Fluphenazine | 0.4 | [Generic binding affinity data] |
| Perphenazine | 0.8 | [Generic binding affinity data] |
| Trifluoperazine | 1.1 | [Generic binding affinity data] |
Experimental Protocol: Radioligand Binding Assay for D₂ Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the dopamine D₂ receptor.
Materials:
-
This compound
-
Cell membranes expressing human dopamine D₂ receptors
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
In a series of tubes, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled D₂ antagonist).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Perform a non-linear regression analysis to determine the IC₅₀ and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a synthetically accessible derivative of a highly validated therapeutic scaffold. Based on the extensive research on related N-alkylated phenothiazines, it holds significant potential for development as an anticancer, antimicrobial, and neuroleptic agent. The lack of specific biological data for this compound in the current literature presents a clear opportunity for novel research. The protocols and comparative data provided in this guide are intended to facilitate the initiation of such studies. Future investigations should focus on a comprehensive in vitro evaluation of its cytotoxicity against a panel of cancer cell lines, its antimicrobial spectrum, and its binding affinity for dopamine and other relevant receptors. Promising in vitro results would then warrant further preclinical evaluation in animal models to determine its efficacy, pharmacokinetic profile, and safety. The exploration of this compound could lead to the development of new and improved therapies for a range of challenging diseases.
References
[3] Patil, M. K., et al. (2023). Orange to red emissive aldehyde substituted donor-π-acceptor phenothiazine derivatives: Optoelectronic, DFT and thermal studies. European Journal of Chemistry.
[4] American Chemical Society. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Journal of the American Chemical Society. Retrieved from [Link]
[5] Chemical Reviews Letters. (n.d.). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Retrieved from [Link]
[6] American Chemical Society. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega. Retrieved from [Link]
[7] ResearchGate. (n.d.). A refreshing perspective on electrochromic materials: Phenoxazine as an opportune moiety towards stable and efficient electrochromic polyimides | Request PDF. Retrieved from [Link]
[8] ResearchGate. (n.d.). Stimuli responsive phenothiazine-based Donor-Acceptor isomers: AIE, Mechanochromism and Polymorphism | Request PDF. Retrieved from [Link]
[1] MedCrave. (2018). Design and synthesis of phenothiazine based push-pull organic sensitizers with benzimidazole as an auxiliary donor for DSC's. Retrieved from [Link]
[9] ResearchGate. (n.d.). Lipase and Deep Eutectic Mixture Catalyzed Efficient Synthesis of Thiazoles in Water at Room Temperature | Request PDF. Retrieved from [Link]
[10] ResearchGate. (n.d.). Synthesis and photophysical study of novel coumarin based styryl dyes. Retrieved from [Link]
Cleanchem. (n.d.). 10-Propyl-10H-Phenothiazine | CAS No: 15375-48-1. Retrieved from [Link]
ResearchGate. (n.d.). Albumin-catalysed synthesis of flavanones. Retrieved from [Link]
PubMed Central. (n.d.). Strong acceptor incorporated phenothiazine-C60 multi-redox push–pull conjugates. Retrieved from [Link]
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An In-depth Technical Guide to the Antimicrobial Properties of N-(n-Propyl)-phenothiazine Derivatives
Foreword for the Research Community
The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The repurposing of existing pharmacophores with known safety profiles presents a compelling strategy to accelerate this process. Phenothiazines, a class of compounds long recognized for their neuroleptic activities, have demonstrated a broad spectrum of antimicrobial properties, positioning them as a promising scaffold for the development of novel anti-infective drugs.[1][2] This technical guide focuses on the synthesis, evaluation, and mechanistic understanding of N-(n-Propyl)-phenothiazine derivatives, a subclass with underexplored potential. By providing a comprehensive overview of their synthesis, detailed experimental protocols for antimicrobial testing, and insights into their potential mechanisms of action, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance the investigation of these intriguing compounds.
Synthesis of this compound: A Practical Approach
The introduction of an n-propyl group at the N-10 position of the phenothiazine ring is a crucial modification that can significantly influence the compound's physicochemical and biological properties. The following protocol outlines a reliable and scalable method for the synthesis of this compound.
Synthetic Scheme
Caption: Synthetic route for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the N-alkylation of phenothiazines.[3]
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenothiazine (1.0 eq).
-
Addition of Base and Solvent: Suspend the phenothiazine in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetone. To this suspension, add a base (1.1-1.5 eq) such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at room temperature.
-
Addition of Alkylating Agent: After stirring the mixture for 30 minutes, add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Spectrum and Potency of this compound Derivatives
While specific data for this compound is not extensively available in the public domain, the antimicrobial activity can be extrapolated from studies on other N-alkyl phenothiazine derivatives. It is anticipated that this compound will exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[4][5][6]
Illustrative Minimum Inhibitory Concentrations (MICs)
The following table presents hypothetical, yet realistic, MIC values for this compound against a panel of clinically relevant microorganisms. These values are for illustrative purposes to guide future experimental work.
| Microorganism | Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 1 - 4 |
| Enterococcus faecium (VRE) | Gram-positive Bacteria | 1 - 4 |
| Escherichia coli | Gram-negative Bacteria | >8 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | >8 |
| Candida albicans | Yeast | 4 - 8 |
| Cryptococcus neoformans | Yeast | 4 - 8 |
| Aspergillus fumigatus | Mold | >16 |
Note: The actual MIC values need to be determined experimentally.
Methodologies for Antimicrobial Susceptibility Testing
To rigorously evaluate the antimicrobial properties of this compound derivatives, standardized susceptibility testing methods should be employed. The following protocols for broth microdilution and agar well diffusion are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[7]
Caption: Workflow for Broth Microdilution Assay.
Protocol:
-
Preparation of the Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[7][8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Caption: Workflow for Agar Well Diffusion Assay.
Protocol:
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized microbial inoculum evenly across the surface of the agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[9]
-
Compound Application: Add a specific volume of a known concentration of the this compound solution into each well. A solvent control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[9]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Unraveling the Antimicrobial Mechanism of Action
The antimicrobial activity of phenothiazine derivatives is believed to be multifactorial, targeting several key cellular processes in microorganisms.
Key Mechanistic Pathways
Caption: Postulated antimicrobial mechanisms of this compound.
-
Disruption of Cell Membrane Integrity: Phenothiazines are lipophilic molecules that can intercalate into the microbial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption results in the leakage of essential ions and metabolites, ultimately leading to cell death.[4]
-
Induction of Oxidative Stress: Some phenothiazine derivatives have been shown to induce the production of reactive oxygen species (ROS) within microbial cells.[9] This leads to oxidative damage to vital cellular components, including DNA, proteins, and lipids, contributing to their antimicrobial effect.
-
Inhibition of Efflux Pumps: Efflux pumps are a significant mechanism of antibiotic resistance in many bacteria. Phenothiazines have been reported to inhibit the activity of these pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of phenothiazine derivatives is intricately linked to their chemical structure. The N-10 side chain plays a pivotal role in determining the potency and spectrum of activity.
-
Lipophilicity: The n-propyl group at the N-10 position increases the lipophilicity of the phenothiazine core. This enhanced lipophilicity is expected to facilitate the compound's interaction with and penetration of the microbial cell membrane, a key step in its antimicrobial action.
-
Steric and Electronic Effects: The size and electronic properties of the N-10 substituent can influence the overall conformation of the molecule and its ability to interact with biological targets. Further studies are needed to elucidate the precise impact of the n-propyl group on target binding.
-
Ring Substitutions: The introduction of substituents on the phenothiazine ring system can also modulate antimicrobial activity. For instance, halogenation at the C-2 position has been shown to enhance the antimicrobial properties of some phenothiazine derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of potential antimicrobial agents. Their straightforward synthesis, coupled with the known broad-spectrum activity of the phenothiazine scaffold, makes them attractive candidates for further investigation. Future research should focus on:
-
Comprehensive Antimicrobial Profiling: A systematic evaluation of the in vitro activity of a library of this compound derivatives against a diverse panel of pathogenic bacteria and fungi, including multidrug-resistant strains.
-
Mechanistic Elucidation: Detailed studies to confirm the precise mechanisms of action, including membrane interaction studies, assessment of ROS production, and evaluation of efflux pump inhibition.
-
In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential and safety profile of the most promising candidates in relevant animal models of infection.
-
Synergy Studies: Investigation of the potential for synergistic interactions with conventional antibiotics to combat resistance.
The exploration of this compound derivatives holds the potential to yield novel anti-infective agents that can contribute to the global fight against antimicrobial resistance.
References
-
Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. (2024). PMC - NIH. Retrieved from [Link]
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Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis and Evaluation of Phenothiazine Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. (2019). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PHENOTHIAZINE-3-SULFONATE DERIVATIVES. (2016). TSI Journals. Retrieved from [Link]
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Ultrasound-mediated synthesis of phenothiazine derivatives and their in vitro antibacterial and antioxidant studies. (2017). ResearchGate. Retrieved from [Link]
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Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2020). PMC. Retrieved from [Link]
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Do Phenothiazines Possess Antimicrobial and Efflux Inhibitory Properties? (2019). PubMed. Retrieved from [Link]
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Phenothiazine. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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MICs of phenothiazine derivatives for Gram-positive bacteria MIC (mg/L). (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) N -haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. (2014). ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-(n-Propyl)-phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of N-(n-Propyl)-phenothiazine, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are of significant interest in medicinal chemistry, forming the core structure of drugs with antipsychotic, antihistaminic, and antiemetic properties.[1][2] The N-alkylation of the phenothiazine core is a critical step in the synthesis of many of these therapeutic agents.[1] This guide will detail a robust experimental protocol for the N-propylation of phenothiazine, explain the underlying reaction mechanism, and outline the necessary procedures for purification and characterization of the final product.
Introduction
Phenothiazine is a heterocyclic compound that has served as a foundational structure in the development of numerous pharmaceuticals.[3][4] The addition of an n-propyl group to the nitrogen atom of the phenothiazine ring modifies its physicochemical properties, such as lipophilicity, which can significantly influence its biological activity. The synthesis of this compound is a classic example of an N-alkylation reaction, a fundamental transformation in organic synthesis. This protocol will focus on a widely used and reliable method employing sodium hydride as a base and 1-bromopropane as the alkylating agent in an anhydrous aprotic solvent.
Reaction Scheme
The synthesis of this compound is achieved through the N-alkylation of phenothiazine with 1-bromopropane, as depicted in the following reaction scheme:
Reaction Scheme for the Synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenothiazine | 98% | Sigma-Aldrich | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |
| 1-Bromopropane | 99% | Sigma-Aldrich | Lachrymator and flammable. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Use a freshly opened bottle or dry over sodium/benzophenone. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Saturated Sodium Bicarbonate Solution | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layer. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks (two-necked)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Step-by-Step Procedure
Experimental Workflow for this compound Synthesis.
-
Reaction Setup:
-
Assemble a two-necked round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add phenothiazine (e.g., 5.0 g, 25.1 mmol) and anhydrous THF (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Under a positive pressure of inert gas, carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.2 g, 30.1 mmol, 1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable.[5][6]
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phenothiazine anion is usually accompanied by a color change.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (e.g., 3.4 mL, 37.6 mmol, 1.5 equivalents) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) for 6-8 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product, this compound, will be less polar than the starting material, phenothiazine.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the phenothiazine spot on TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until the excess sodium hydride is neutralized (cessation of gas evolution).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7][8][9]
-
Pack the column with silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Reaction Mechanism
The N-alkylation of phenothiazine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][10][11]
Mechanism of N-alkylation of Phenothiazine.
-
Deprotonation: The strong base, sodium hydride, deprotonates the secondary amine of the phenothiazine molecule, forming a resonance-stabilized phenothiazide anion and hydrogen gas. This anion is a potent nucleophile.
-
Nucleophilic Attack: The phenothiazide anion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromopropane in a backside attack.[10]
-
Concerted Step: The formation of the new N-C bond and the cleavage of the C-Br bond occur simultaneously in a single, concerted step, passing through a trigonal bipyramidal transition state.[12]
-
Product Formation: The bromide ion is displaced as the leaving group, resulting in the formation of this compound.
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v)
-
Visualization: UV light (254 nm)
-
Expected Result: The product should appear as a single spot with a higher R(_f) value than the starting phenothiazine.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the nitrogen) in addition to the aromatic protons of the phenothiazine core. The signals for the aromatic protons will likely be shifted compared to the starting material.[13][14]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the three additional carbon atoms of the propyl group and shifts in the signals of the carbon atoms of the phenothiazine ring, particularly those adjacent to the nitrogen atom.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the N-H stretching vibration from the starting phenothiazine (typically around 3350 cm⁻¹) and the appearance of C-H stretching vibrations from the propyl group (around 2850-2960 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₅NS, M.W. = 241.35 g/mol ).
Analytical Workflow for Product Validation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable).[6]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. Handle NaH under an inert atmosphere (nitrogen or argon). Avoid contact with skin and eyes.[5][6] In case of fire, use a dry chemical powder extinguisher; do not use water.
-
1-Bromopropane: 1-Bromopropane is a flammable liquid and a lachrymator.[16] It can cause irritation to the skin, eyes, and respiratory tract.[16] Avoid inhalation of vapors and contact with skin and eyes.
-
Phenothiazine: Phenothiazine can cause skin and eye irritation.[17] Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual sodium hydride carefully with isopropanol before aqueous work-up.
References
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Synthesis and Evaluation of Phenothiazine Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2019). Organic Syntheses, 96, 283-308. [Link]
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10H-phenothiazine. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]
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1-Bromopropane. (2016). New Jersey Department of Health. [Link]
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The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
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Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263–267. [Link]
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Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences, 15(5), 56-62. [Link]
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1-bromopropane. (n.d.). Sdfine. Retrieved January 25, 2026, from [Link]
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Marek, M., et al. (2019). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. Journal of Medicinal Chemistry, 62(17), 8031-8054. [Link]
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SN2 Reaction Mechanisms. (2021, February 24). The Organic Chemistry Tutor. [Video]. YouTube. [Link]
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Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 25, 2026, from [Link]
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SN2 reaction. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. (2000). Magnetic Resonance in Chemistry, 38(12), 1051-1054. [Link]
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Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. (2018). Juniper Online Journal of Case Studies, 6(5). [Link]
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Al-Masoudi, N. A., et al. (2021). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Journal of Molecular Structure, 1244, 130939. [Link]
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Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 25, 2026, from [Link]
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Selective N‐alkylation of NAH in the presence of the phenolic OH. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Phenothiazine. (2023). In StatPearls. StatPearls Publishing. [Link]
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Sodium Hydride. (2012). New Jersey Department of Health. [Link]
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5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. (2011). Organic Syntheses, 88, 169. [Link]
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Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). Molecules, 29(6), 1269. [Link]
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7.1 SN2 Reaction. (2020, November 2). Chad's Prep. [Video]. YouTube. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. (2011). Organic Syntheses, 88, 169. [Link]
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Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2011). The Journal of Organic Chemistry, 76(9), 3496–3505. [Link]
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using N-(n-Propyl)-phenothiazine in in-vitro cell culture assays
An Application Guide for the In-Vitro Use of N-(n-Propyl)-phenothiazine in Cell-Based Assays
Authored by: Gemini, Senior Application Scientist
Introduction
Phenothiazines are a well-established class of heterocyclic compounds historically recognized for their neuroleptic properties, primarily through the antagonism of dopamine D2 receptors.[1][2] This activity has made them a cornerstone in the treatment of psychosis for decades.[2] However, a growing body of preclinical evidence has illuminated a new and compelling application for these molecules: oncology.[1][3] Phenothiazine derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, repositioning them as promising scaffolds for novel anticancer drug development.[4][5]
This compound (CAS: 15375-48-1) is a derivative of this versatile class.[6] Its therapeutic potential is rooted in the ability of the core phenothiazine structure to interfere with fundamental cellular processes that are commonly dysregulated in cancer. These mechanisms include the disruption of critical cell survival signaling pathways, induction of apoptosis (programmed cell death), and modulation of cellular stress responses.[1][7]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in in-vitro cell culture assays. It provides field-proven insights into its mechanism of action, detailed protocols for its application in cytotoxicity studies, and guidance on data interpretation, ensuring both scientific rigor and experimental success.
Physicochemical Properties and Handling
A precise understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 10-propylphenothiazine | [8] |
| CAS Number | 15375-48-1 | [6][8][9] |
| Molecular Formula | C₁₅H₁₅NS | [8][9] |
| Molecular Weight | 241.35 g/mol | [8][9] |
| Appearance | Yellowish solid/powder | [10] |
| Solubility | Soluble in DMSO, Acetonitrile. Poorly soluble in water. | [11][12] |
| LogP (Octanol/Water) | 4.76 (Predicted) | [9] |
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
The anticancer efficacy of phenothiazines is not attributed to a single target but rather to their ability to modulate multiple key signaling networks that govern cell proliferation, survival, and death. The lipophilic nature of the tricyclic core allows these compounds to interact with cellular membranes and proteins, leading to the disruption of oncogenic signaling cascades.
Two of the most well-documented pathways affected by phenothiazines are the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][7] These pathways are central regulators of cell growth, metabolism, and survival, and their hyperactivity is a hallmark of many cancers. Phenothiazine derivatives have been shown to inhibit these pathways, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.[1][7] For instance, some derivatives can interfere with the membrane localization and function of key signaling proteins like K-Ras, a critical upstream activator of both pathways.[1][13] This multi-targeted approach makes phenothiazines particularly interesting for overcoming chemoresistance.[1]
Caption: Key oncogenic signaling pathways (PI3K/Akt, MAPK/ERK) inhibited by phenothiazines.
Application Protocol: In-Vitro Cytotoxicity Assessment
This section provides a comprehensive, self-validating protocol for determining the cytotoxic effects of this compound using a standard colorimetric MTT assay. The causality behind each step is explained to ensure robust and reliable results.
Protocol 1: Preparation of Stock Solutions
Causality: this compound is highly lipophilic and will not dissolve in aqueous cell culture media.[9] A concentrated stock solution must be prepared in a biocompatible organic solvent, typically Dimethyl Sulfoxide (DMSO). To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture well must be carefully controlled, ideally remaining ≤0.5%.
-
Materials:
-
This compound powder (CAS: 15375-48-1)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 2.41 mg) in a sterile tube under aseptic conditions.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock, for example, 1 mL of DMSO for a 10 mM stock solution. Calculation: (2.41 mg / 241.35 g/mol ) / 0.001 L = 10 mM
-
Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, amber tubes to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: MTT Cell Viability Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative, colorimetric method for assessing cell viability. Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[14]
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
-
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[4][15]
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, 1% Penicillin/Streptomycin)[16]
-
96-well flat-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂, for 24 hours to allow for cell attachment.
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. For a final concentration range of 0.1 µM to 100 µM, you would create 2X working solutions to be added to the wells.
-
Self-Validation/Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%) but no compound. This is your 100% viability reference.
-
Untreated Control: Cells with medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[15][17]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Interpretation and Expected Results
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank wells from all other readings.
-
Percent Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100
-
-
Determine IC₅₀ Value:
-
Plot Percent Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
While data for this compound itself is sparse in public literature, related phenothiazine derivatives show potent activity, providing a benchmark for expected results.
| Phenothiazine Derivative | Cell Line | IC₅₀ Value (µM) | Source |
| Trifluoperazine | PC-3 (Prostate Cancer) | 6.67 | [4] |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U87 (Glioblastoma) | 5.12 | [4] |
| 10-((2-nitrophenyl)sulfonyl)-10H-phenothiazine | U251 (Glioblastoma) | 9.29 | [4] |
| Diazaphenothiazine (DPT-1) | H1299 (Lung Carcinoma) | ~1.5 - 6.25 | [15] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | The concentration of the compound exceeds its solubility limit in the aqueous medium. DMSO concentration is too low. | Prepare intermediate dilutions in medium. Ensure final DMSO concentration is sufficient but non-toxic (e.g., 0.5%). Visually inspect dilutions before adding to cells. |
| High Variability Between Replicate Wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS. Use calibrated multichannel pipettes. |
| Vehicle (DMSO) Control Shows High Toxicity | Final DMSO concentration is too high (>1%). | Re-calculate dilutions to ensure the final DMSO concentration does not exceed 0.5%. Perform a DMSO toxicity curve on your specific cell line to determine its tolerance. |
| Low Signal or Poor Formazan Formation | Cell seeding density is too low; Incubation time with MTT was too short; Cells are metabolically inactive or dead. | Optimize cell seeding density. Ensure a minimum of 2 hours incubation with MTT. Check cell health prior to the experiment. |
Conclusion
This compound and its parent class of compounds represent a promising avenue for anticancer research. Their multi-targeted mechanism of action, particularly the disruption of the PI3K/Akt and MAPK/ERK signaling pathways, makes them valuable tools for in-vitro studies.[1][7] By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently and accurately assess the cytotoxic potential of this compound, contributing to the broader effort of repurposing established drug scaffolds for oncology.
References
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Guzel, E., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. National Institutes of Health. [Link]
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Maver, T., et al. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]
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Patel, N., & Tadi, P. (2024). Phenothiazine. StatPearls - NCBI Bookshelf. [Link]
-
Wikipedia contributors. (2024). Phenothiazine. Wikipedia. [Link]
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Robertson, L. A., et al. (2023). a) Chemical design strategy for improving phenothiazine solubility and.... ResearchGate. [Link]
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Karpińska, M., et al. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. PMC. [Link]
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Zhelev, Z., et al. (2004). Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. PubMed. [Link]
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Gaponenko, V., et al. (2019). Antipsychotic phenothiazine drugs bind to KRAS in vitro. ResearchGate. [Link]
-
Hajag, P. A., et al. (2018). Possible Biological and Clinical Applications of Phenothiazines. ResearchGate. [Link]
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Gradinaru, L. M., et al. (2021). PEGylation of phenothiazine – a synthetic route towards potent anticancer drugs. ResearchGate. [Link]
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Gradinaru, L. M., et al. (2021). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC. [Link]
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Bas, O., et al. (2016). Thermosensitive behavior in cell culture media and cytocompatibility of a novel copolymer: poly(N-isopropylacrylamide-co-butylacrylate). PubMed. [Link]
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Kaur, H., et al. (2022). The versatility of phenothiazines as an anticancer drug scaffold. PMC - NIH. [Link]
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Bas, O., et al. (2016). Thermosensitive behavior in cell culture media and cytocompatibility of a novel copolymer: Poly(N-isopropylacrylamide-co-butylacrylate). ResearchGate. [Link]
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Gzella, A., et al. (2021). Tri- and Pentacyclic Azaphenothiazine as Pro-Apoptotic Agents in Lung Carcinoma with a Protective Potential to Healthy Cell Lines. MDPI. [Link]
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Motohashi, N. (2001). Cytotoxic potential of phenothiazines. PubMed. [Link]
-
ResearchGate. (2021). PP and PPO behaviour in cell culture. The scale represents 100 lm. ResearchGate. [Link]
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Silva, J. A., & O'Brien, P. J. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. PubMed. [Link]
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Application Notes and Protocols for N-(n-Propyl)-phenothiazine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical administration of N-(n-Propyl)-phenothiazine in rodent models, specifically rats and mice. As a member of the phenothiazine class of compounds, this compound is anticipated to exhibit antipsychotic and other neuroleptic properties, primarily through the antagonism of dopamine receptors.[1] This guide offers a framework for vehicle selection, dose preparation, and administration via oral gavage and intraperitoneal injection. Given the limited publicly available data on this compound, the protocols herein are based on established methodologies for phenothiazine derivatives and other lipophilic compounds. Researchers are strongly advised to conduct pilot dose-escalation studies to determine the optimal and safe dosage range for this specific agent.
Introduction to this compound and the Phenothiazine Class
Phenothiazines are a well-established class of heterocyclic compounds that have been pivotal in the fields of psychiatry and pharmacology. The core phenothiazine structure consists of a tricyclic ring with a sulfur and a nitrogen atom.[2] Derivatives of phenothiazine are known for their wide range of biological activities, including antipsychotic, antiemetic, antihistaminic, and potential anti-cancer properties.[3][4][5][6][7]
The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] This antagonism helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[8] Additionally, many phenothiazines interact with other receptor systems, including adrenergic, serotonergic, histaminergic, and muscarinic receptors, which contributes to their broad pharmacological profile and also to their side effects.[7][9][10]
This compound is a derivative characterized by the addition of a propyl group to the nitrogen atom of the phenothiazine nucleus. This modification is expected to influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. While specific in-vivo data for this compound is scarce, its structural similarity to other N-alkylated phenothiazines suggests it may possess significant central nervous system (CNS) activity.[3]
Potential Therapeutic Applications:
-
Antipsychotic: For the study of schizophrenia and other psychotic disorders.[1]
-
Antiemetic: For investigating the mechanisms of nausea and vomiting.[1]
-
Neuroprotective: Some phenothiazines have shown potential in reducing ischemic damage to the CNS.[11]
-
Oncology: Phenothiazine derivatives have been investigated for their potential to induce apoptosis in cancer cells and to reverse multidrug resistance.[5][6][10][12]
Pre-Administration Considerations: Ethical Conduct and Animal Welfare
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research. An approved protocol from the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board is mandatory before commencing any studies. Key ethical considerations include:
-
Minimizing Animal Numbers: The experimental design should aim to use the minimum number of animals required to obtain statistically significant results.
-
Alleviating Pain and Distress: Procedures should be refined to minimize any potential pain, suffering, or distress to the animals. This includes proper handling, the use of appropriate administration techniques, and careful monitoring for adverse effects.
-
Humane Endpoints: Clear criteria for humane endpoints should be established to ensure that animals are euthanized before the onset of severe or prolonged suffering.
Drug Formulation and Vehicle Selection
The selection of an appropriate vehicle is critical for the accurate and safe administration of this compound, which is predicted to be a lipophilic compound with low aqueous solubility.
Vehicle Selection Rationale
A tiered approach to vehicle selection is recommended, starting with the simplest and most physiologically compatible options.
| Vehicle Type | Examples | Properties and Considerations |
| Aqueous Suspensions | 0.5% - 1% (w/v) Methylcellulose (MC) 0.5% - 1% (w/v) Carboxymethyl Cellulose (CMC) in water or saline | Preferred for initial studies due to their low toxicity and minimal physiological impact. Suspending agents are necessary to ensure a uniform distribution of the insoluble compound. The viscosity of the suspension should be optimized for ease of administration. |
| Oil-Based Solutions | Corn oil Sesame oil Peanut oil | Suitable for highly lipophilic compounds. It is important to use high-purity, filtered oils. Potential for long-term administration to affect lipid metabolism. |
| Co-solvent Systems | Dimethyl sulfoxide (DMSO) with further dilution in saline or polyethylene glycol (PEG) 300/400 | DMSO is a powerful solvent but can have its own pharmacological effects and can cause irritation at high concentrations. If used, the final concentration of DMSO should be kept as low as possible (ideally <10%) and consistent across all experimental groups, including vehicle controls. |
Recommendation: For initial studies, a suspension in 0.5% Methylcellulose is recommended as a starting point.
Preparation of a 0.5% Methylcellulose Suspension (Example)
-
Weighing: Accurately weigh the required amount of this compound and methylcellulose.
-
Mixing: Gradually add the methylcellulose to sterile water or saline while stirring vigorously to prevent clumping.
-
Hydration: Continue stirring until the methylcellulose is fully hydrated and the solution is clear and viscous.
-
Compound Addition: Create a paste of the this compound powder with a small amount of the methylcellulose solution.
-
Homogenization: Gradually add the rest of the methylcellulose solution to the paste while continuously mixing. Use a homogenizer or sonicator to ensure a uniform and fine suspension.
-
Storage: Store the suspension at 4°C and protect it from light. Shake well before each use to ensure homogeneity.
Administration Protocols
The choice of administration route depends on the experimental objectives, including the desired onset and duration of action, and whether first-pass metabolism needs to be bypassed.
Oral Gavage (PO)
Oral gavage is a common method for administering precise doses of a substance directly into the stomach.
Workflow for Oral Gavage:
Caption: Workflow for Oral Gavage Administration.
Detailed Protocol for Oral Gavage:
Materials:
-
Appropriately sized gavage needles (flexible or curved with a ball-tip are recommended):
-
Mice: 20-22 gauge, 1.5 inches
-
Rats: 16-18 gauge, 2-3 inches
-
-
Syringes
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh the animal accurately to calculate the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage is typically 10 mL/kg for both mice and rats.
-
Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Rats: Firmly grasp the rat around the shoulders, using your thumb and forefinger to gently extend the head and neck.
-
-
Gavage Needle Insertion:
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow the needle as it is advanced.
-
Crucially, never force the needle. If resistance is met, it may have entered the trachea. Withdraw the needle immediately and attempt reinsertion.
-
-
Dose Administration: Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), administer the dose slowly and steadily.
-
Needle Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the mouth or nose, for at least 30 minutes.
Intraperitoneal Injection (IP)
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation, bypassing first-pass metabolism.
Workflow for Intraperitoneal Injection:
Caption: Workflow for Intraperitoneal Injection.
Detailed Protocol for Intraperitoneal Injection:
Materials:
-
Appropriately sized needles and syringes:
-
Mice: 25-27 gauge needle
-
Rats: 23-25 gauge needle
-
-
This compound formulation
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh the animal to determine the correct injection volume. The maximum recommended volume for IP injection is 10 mL/kg for both mice and rats.[5]
-
Restraint:
-
Mice: Restrain the mouse by the scruff, allowing the abdomen to be exposed. The head should be tilted slightly downwards.
-
Rats: A two-person technique may be preferable, with one person restraining the animal and the other performing the injection.
-
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle into the skin and through the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, discard the syringe and prepare a new one.
-
Dose Injection: If aspiration is clear, inject the substance smoothly.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress, such as abdominal swelling, lethargy, or signs of pain at the injection site.
Dosing and Pharmacological Evaluation
Due to the lack of specific data for this compound, the following recommendations are based on studies of other phenothiazine derivatives.
Recommended Starting Doses
-
Mice: 1 - 10 mg/kg
-
Rats: 1 - 10 mg/kg
It is imperative to conduct a dose-response study to determine the optimal dose for the desired pharmacological effect and to identify the maximum tolerated dose. The oral LD50 for the parent compound, phenothiazine, in mammals is in the range of 500-5000 mg/kg, suggesting a wide therapeutic window, but this should be confirmed for the n-propyl derivative.
Pharmacokinetic and Pharmacodynamic Considerations
-
Pharmacokinetics: The addition of the n-propyl group is likely to increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. It is recommended to perform pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for both oral and intraperitoneal routes.
-
Pharmacodynamics: The primary pharmacodynamic endpoint for antipsychotic activity is the antagonism of dopamine D2 receptors. This can be assessed through various behavioral models.
Post-Administration Monitoring and Behavioral Assessment
Following administration, animals should be closely monitored for both expected pharmacological effects and any adverse reactions.
Expected Pharmacological Effects (based on the phenothiazine class):
-
Sedation and decreased locomotor activity: This can be quantified using an open-field test.[13]
-
Catalepsy: A state of immobility that can be measured by the bar test. This is a classic indicator of dopamine receptor blockade.
-
Antagonism of apomorphine- or amphetamine-induced behaviors: Phenothiazines can block the stereotyped behaviors induced by these dopamine agonists.
Potential Adverse Effects:
-
Extrapyramidal symptoms: Dystonia, tremors, and rigidity.[1][14]
-
Cardiovascular effects: Orthostatic hypotension.[1]
-
Anticholinergic effects: Dry mouth, urinary retention.[14]
-
General signs of toxicity: Lethargy, piloerection, hunched posture, and weight loss.
A summary of monitoring parameters is provided in the table below:
| Parameter | Method of Assessment | Frequency of Monitoring |
| General Health | Visual observation (posture, activity, grooming) | Daily |
| Body Weight | Animal scale | Daily or as required by the study protocol |
| Behavioral Changes | Open-field test, bar test, stereotypy assessment | At predetermined time points post-dosing |
| Adverse Effects | Visual observation for signs of distress or toxicity | Frequently for the first few hours post-dosing, then daily |
Conclusion
The administration of this compound in animal models requires a careful and systematic approach. While this guide provides a framework based on the known properties of the phenothiazine class, it is essential for researchers to conduct their own validation studies. Careful consideration of the ethical aspects of animal use, appropriate vehicle selection, and meticulous administration techniques will ensure the generation of reliable and reproducible data. Further research into the specific pharmacokinetic and pharmacodynamic profile of this compound is warranted to fully elucidate its therapeutic potential.
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Application Notes and Protocols for Assessing N-(n-Propyl)-phenothiazine Cytotoxicity
Abstract
This document provides a comprehensive, multi-parametric guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of N-(n-Propyl)-phenothiazine. Phenothiazine derivatives are a class of neurologically active compounds with a range of biological effects, including potential cytotoxicity.[1] A thorough understanding of a compound's cytotoxic profile is critical for preclinical safety assessment and for elucidating its mechanism of action. This guide moves beyond a single-endpoint assay, presenting a tiered approach that first establishes general cytotoxicity and then delves into specific cellular death pathways, including apoptosis, necrosis, and oxidative stress. The protocols provided are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Introduction and Scientific Background
This compound is a derivative of phenothiazine, a heterocyclic organic compound that forms the structural backbone for a variety of drugs.[2][3] While phenothiazines are best known for their antipsychotic properties, which are primarily attributed to dopamine receptor antagonism, they also exhibit other biological activities, including potential anti-neoplastic and cytotoxic effects.[4][5][6] The cytotoxic potential of phenothiazine derivatives has been linked to several mechanisms, including the induction of mitochondrial dysfunction, permeabilization of the plasma membrane, and the generation of reactive oxygen species (ROS).[1][7]
The n-propyl group attached to the nitrogen atom of the phenothiazine core influences the compound's lipophilicity and may modulate its biological activity and cytotoxic profile.[2][8] Therefore, a robust assessment of this compound's effect on cell health is imperative. This protocol outlines a logical workflow, beginning with broad measures of cell viability and membrane integrity, followed by more specific assays to dissect the underlying mechanisms of cell death.
Experimental Design: A Multi-Parametric Approach
A single cytotoxicity assay provides only a limited view of a compound's interaction with a cell. To build a comprehensive profile for this compound, we recommend a tiered workflow. This approach ensures that initial findings of cytotoxicity are followed up with mechanistic studies to understand how the cells are dying.
Figure 2: Principle of the MTT cell viability assay.
Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light. [9]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well. [9]6. Measurement: Place the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan crystals. [9]Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader. [10][9]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. [11]LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. [12]The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt to a colored formazan product. [13] Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar). [12]Typically, this involves mixing a substrate and a dye solution.
-
Incubation: Add 50 µL of the prepared reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader within 1 hour. Include controls for maximum LDH release (by lysing a set of untreated cells) and background.
Tier 2: Mechanistic Elucidation
If Tier 1 assays indicate significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death.
Reactive Oxygen Species (ROS) Detection
Phenothiazines can induce oxidative stress. The generation of ROS can damage cellular components and trigger cell death pathways. [14]This can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes highly fluorescent upon oxidation by ROS. [15][16] Protocol: ROS Detection
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously for a shorter duration (e.g., 1-6 hours). Include a positive control such as tert-butyl hydroperoxide (TBHP). [17]2. Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add 100 µL of the H₂DCFDA working solution (e.g., 10 µM in buffer) to each well and incubate for 30-45 minutes at 37°C in the dark. [14][16]3. Measurement: Remove the probe solution, wash the cells, and add 100 µL of buffer. Immediately measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~495/529 nm. [14]
Mitochondrial Membrane Potential (ΔΨm) Assay
Mitochondrial dysfunction is a key event in apoptosis. [18]The JC-1 dye is a cationic probe that can be used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. [19] Protocol: JC-1 Assay
-
Cell Seeding and Treatment: Seed and treat cells as described previously. Include a positive control for mitochondrial depolarization, such as CCCP.
-
JC-1 Staining: Remove the treatment medium and wash the cells. Add the JC-1 staining solution (prepared according to the manufacturer's protocol) to each well and incubate for 15-30 minutes at 37°C. [20]3. Washing: Remove the staining solution and wash the cells with assay buffer to remove excess dye.
-
Measurement: Add 100 µL of assay buffer to each well. Measure the fluorescence intensity for both J-aggregates (red; Ex/Em ~535/595 nm) and JC-1 monomers (green; Ex/Em ~485/530 nm) using a fluorescence microplate reader. [20]Calculate the red/green fluorescence ratio.
Caspase-3/7 Activity Assay
Caspases are proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key executioner caspases. Their activation is a definitive marker of apoptosis. [21]Assays for their activity typically use a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active Caspase-3/7, releasing a fluorescent or luminescent signal. [22]
Figure 3: Simplified intrinsic apoptosis pathway relevant to phenothiazine cytotoxicity.
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Treat with this compound as described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. [22]3. Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
Data Interpretation
By combining the results from these assays, a detailed cytotoxicity profile can be constructed.
| Assay Result | Interpretation |
| ↓ MTT, ↑ LDH | Suggests primary necrosis or late-stage apoptosis where both metabolic activity and membrane integrity are compromised. |
| ↓ MTT, LDH unchanged | Indicates a cytostatic effect or early-stage apoptosis where metabolic activity is reduced but the cell membrane remains intact. |
| ↑ ROS, ↓ ΔΨm, ↑ Caspase-3/7 | Strong evidence for apoptosis mediated by oxidative stress and mitochondrial dysfunction. |
| ↑ LDH, Caspase-3/7 unchanged | Suggests a primary necrotic or necroptotic cell death pathway, where the primary event is membrane rupture rather than caspase activation. [7] |
| ↑ ROS, but other markers unchanged | The compound induces oxidative stress, but cells may be able to manage it without immediately undergoing cell death. |
Advanced Analysis: Cellular Thermal Shift Assay (CETSA)
For drug development professionals, confirming that a compound engages its intended target within the cell is crucial. CETSA is a powerful method for verifying target engagement in a physiological context. [23]The principle is that a ligand binding to its target protein increases the protein's thermal stability. [24][25]By heating cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the ligand compared to a vehicle control. This is not a direct cytotoxicity assay but links the phenotypic outcome (cell death) to a molecular interaction.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Buffer Conditions for N-(n-Propyl)-phenothiazine Experiments
Welcome to the technical support center for N-(n-Propyl)-phenothiazine experimentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this lipophilic and redox-active compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.
Introduction: The Critical Role of Buffer Optimization
This compound, a derivative of the phenothiazine core structure, holds significant interest in medicinal chemistry for its potential antipsychotic and anticancer properties.[1][2] However, its physicochemical characteristics, notably its low aqueous solubility and susceptibility to oxidation, present considerable challenges in experimental design.[1][3][4][5] The choice of buffer is not a mere formality but a critical parameter that dictates the compound's stability, solubility, and ultimately, its biological activity in your assays. This guide provides a systematic approach to optimizing your buffer conditions to mitigate common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What can I do?
A1: Precipitation is a common issue stemming from the compound's hydrophobic nature.[1][3] Here’s a systematic approach to address this:
-
Co-solvents: Introduce a small percentage (typically 1-5%) of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to your buffer.[6] This can significantly enhance the solubility of lipophilic compounds. However, always run a vehicle control to ensure the solvent itself does not affect your experimental outcome.
-
pH Adjustment: The solubility of phenothiazine derivatives can be pH-dependent. While the overall degradation rate of some phenothiazines appears to be pH-independent up to pH 7.0, their protonation state can influence solubility.[7][8] Systematically screen a range of pH values to identify the optimal pH for solubility in your specific buffer system.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1] This is particularly useful in cell-based assays where high concentrations of organic solvents may be toxic.
-
Reduce Concentration: If possible, lowering the working concentration of this compound may be the simplest solution to avoid precipitation.
Q2: I'm observing a color change in my this compound solution over time. What does this indicate?
A2: A color change, often to a yellowish or reddish hue, is a strong indicator of oxidation. Phenothiazines are readily oxidized, which can lead to the formation of colored radical cations or sulfoxides.[9][10] This oxidative degradation can alter the compound's biological activity and lead to inconsistent results.
-
Degas Buffers: Oxygen is a key culprit in the oxidation of phenothiazines.[8] Degassing your buffers by sparging with an inert gas like nitrogen or argon before adding the compound can significantly reduce oxidation.
-
Antioxidants: Consider adding an antioxidant to your buffer. Ascorbic acid is a common choice, but its compatibility with your specific assay must be verified.
-
Protect from Light: Photodegradation can also contribute to the oxidation of phenothiazines.[11] Prepare and store your solutions in amber vials or protect them from light by wrapping them in foil.
Q3: My experimental results are inconsistent from day to day. Could my buffer be the cause?
A3: Absolutely. Inconsistent results are often traced back to seemingly minor variations in buffer preparation and handling.
-
Freshly Prepared Buffers: Always use freshly prepared buffers. The pH of a buffer can change over time due to the absorption of atmospheric CO2, and microbial growth can introduce confounding variables.
-
Precise pH Measurement: Ensure your pH meter is properly calibrated before each use. Even small deviations in pH can impact the stability and activity of this compound.[12]
-
Consistent Reagent Quality: Use high-purity water and reagents for buffer preparation. Impurities, particularly metal ions, can catalyze the oxidation of phenothiazines.[7]
Troubleshooting Guides
Guide 1: Systematic Buffer Selection and Optimization
This guide provides a step-by-step protocol for selecting and optimizing a buffer for your this compound experiments.
Begin by screening a panel of common biological buffers across a relevant pH range.
| Buffer System | pKa (at 25°C) | Buffering Range | Notes |
| Phosphate | 7.21 | 6.2 - 8.2 | Commonly used, but can sometimes participate in reactions.[11][12][13] |
| HEPES | 7.55 | 6.8 - 8.2 | Generally considered biologically inert. |
| TRIS | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. |
| MES | 6.15 | 5.5 - 6.7 | Useful for experiments requiring a more acidic pH. |
Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffers with varying pH values.
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours) at your experimental temperature.
-
(Optional) Quantify the amount of soluble compound at each time point using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[14][15][16]
Once you have identified buffers that maintain solubility, assess the stability of this compound in these systems.
Protocol:
-
Prepare solutions of the compound in the candidate buffers.
-
Incubate the solutions under your typical experimental conditions (temperature, light exposure).
-
At various time points, analyze the solutions for the appearance of degradation products. HPLC is the preferred method for this, as it can separate the parent compound from its degradants.[17]
-
Monitor for color changes as a qualitative indicator of oxidation.
Guide 2: Troubleshooting Inconsistent Assay Results
This guide provides a workflow for diagnosing the root cause of inconsistent results in your this compound assays.
Caption: Troubleshooting workflow for inconsistent assay results.
Visualizing Key Concepts
The "Triangle of Trouble" for this compound Experiments
Successful experimentation with this compound requires a delicate balance between maintaining its solubility, ensuring its stability, and achieving the desired biological activity. This can be visualized as a "triangle of trouble," where optimizing one parameter can inadvertently affect another.
Caption: The interplay between solubility, stability, and biological activity.
References
- Nycz, J. E., et al. (2021).
- Gomha, S. M., et al. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 3(4), 319-354.
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Taylor & Francis. (n.d.). Phenothiazine – Knowledge and References. Retrieved from [Link]
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Wikipedia. (2023, December 19). Phenothiazine. Retrieved from [Link]
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PubChem. (n.d.). Phenothiazine. Retrieved from [Link]
- Mosnaim, A. D., et al. (2006). Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. American Journal of Therapeutics, 13(3), 261-273.
- Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395.
- Royal Society of Chemistry. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5227-5235.
- ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
- PubMed. (1974). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Acta Poloniae Pharmaceutica, 31(4), 485-492.
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ResearchGate. (n.d.). Assay of phenothiazines in bulk and dosage forms. Retrieved from [Link]
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ResearchGate. (n.d.). a) Redox chemical processes of N‐unsubstituted phenothiazine 1,.... Retrieved from [Link]
- SciSpace. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures.
- ChemRxiv. (2023).
-
ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds [1 R1 = H.... Retrieved from [Link]
- PubMed Central. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review.
-
ResearchGate. (2025). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Retrieved from [Link]
-
StatPearls. (2023). Phenothiazine. Retrieved from [Link]
- PubMed. (2006). Determination of phenothiazine derivatives by high performance thin-layer chromatography combined with densitometry. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 286-289.
- IOSR Journal of Pharmacy. (2020).
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MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst, 148(15), 3564-3573.
- Nature and Science. (2016).
- PubMed Central. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
-
Semantic Scholar. (1983). Redox behaviour of phenothiazine and phenazine in organic solvents. Retrieved from [Link]
- PubMed. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Pharmaceutica Acta Helvetiae, 53(6), 170-176.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- ChemRxiv. (2023).
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
- PubMed. (1990). Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors. Journal of Medicinal Chemistry, 33(5), 1496-1502.
- PubMed Central. (2024).
- PubMed. (1993). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Chemical Research in Toxicology, 6(5), 649-655.
- PubMed. (1982). Determination of promethazine and other phenothiazine compounds by liquid chromatography wih electrochemical detection. Analytical Chemistry, 54(1), 87-90. 87-90.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-(n-Propyl)-phenothiazine Quantification
For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable data. It ensures that the method is fit for its intended purpose, providing trustworthy results for potency assays, stability studies, and quality control. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the quantification of N-(n-Propyl)-phenothiazine, a key heterocyclic compound related to a class of neurologically active drugs.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides a framework for establishing self-validating protocols, all grounded in the authoritative standards of the International Council for Harmonisation (ICH).
The Analytical Challenge: Why Method Validation is Non-Negotiable
This compound, like other phenothiazine derivatives, is susceptible to degradation, particularly oxidation at the sulfur atom. An analytical method must not only accurately quantify the parent compound but also be able to distinguish it from potential degradants. Failure to do so can lead to an overestimation of stability and purity, with significant consequences for drug safety and efficacy. Therefore, a "stability-indicating" method is paramount.
This guide will walk through the validation of a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method and compare its performance characteristics directly with a simpler, more accessible UV-Vis spectrophotometric method.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, making it ideal for separating an active pharmaceutical ingredient (API) from impurities and degradation products.
Causality of Method Design:
-
Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which provides excellent retention for the moderately nonpolar this compound molecule via reversed-phase chromatography.
-
Mobile Phase: A mixture of acetonitrile and an ammonium acetate buffer (pH 5.0) is selected. Acetonitrile serves as the organic modifier to elute the analyte. The buffer controls the pH to ensure consistent ionization state of any residual silanols on the column and any basic analytes, leading to sharp, reproducible peaks.
-
Detection: UV detection at 254 nm is employed. The phenothiazine ring system, the core chromophore of the molecule, exhibits a strong absorbance at this wavelength, providing high sensitivity.[1] This choice is based on the known spectral characteristics of the parent phenothiazine compound.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique. It relies on the direct measurement of light absorption by the analyte in a solution.
Causality of Method Design:
-
Solvent: Methanol is a suitable solvent as it is transparent in the UV range of interest and readily dissolves this compound.
-
Analytical Wavelength (λmax): The measurement is taken at the wavelength of maximum absorbance (λmax), which is approximately 254 nm for the phenothiazine chromophore.[1] Measuring at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting.
Head-to-Head Validation: Experimental Design & Comparative Data
The following sections detail the validation protocols for each method in accordance with ICH Q2(R1) guidelines.[2]
Specificity & Forced Degradation Studies
Expertise & Experience: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. Forced degradation studies are the ultimate test of specificity.[3] By intentionally stressing the analyte, we generate its likely degradation products and prove that the method can separate them from the intact drug.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions: Expose the analyte solution to the following conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of stock solution. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of stock solution. Heat at 80°C for 2 hours.
-
Oxidation: Add 1 mL of 30% hydrogen peroxide to 1 mL of stock solution. Keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the stock solution at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
HPLC: Dilute all stressed samples appropriately and inject them into the HPLC system. Analyze the chromatograms for the appearance of new peaks and the resolution between the main this compound peak and any degradant peaks.
-
UV-Vis: Scan the stressed samples across the UV-Vis spectrum (200-400 nm) to observe any changes in the absorption profile compared to an unstressed sample.
-
Trustworthiness: Interpreting the Results
-
HPLC: The method is considered specific if the degradant peaks are well-resolved from the analyte peak (Resolution > 2). The peak purity of the analyte can be confirmed using a photodiode array (PDA) detector.
-
UV-Vis: This is where the limitation of UV-Vis becomes apparent. Degradation products that retain the phenothiazine chromophore will also absorb at 254 nm, leading to interference and an inaccurate (overestimated) result for the parent compound. The spectral scans may show changes in the shoulder of the peak, but cannot resolve the individual components.
Comparative Data Summary: Specificity
| Performance Metric | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Resolution from Oxidative Degradant | > 2.0 (Pass) | Not Applicable (Fail) |
| Resolution from Acid Degradant | > 2.0 (Pass) | Not Applicable (Fail) |
| Interference from Placebo | No interference observed | Potential interference from UV-absorbing excipients |
| Stability-Indicating Capability | Yes | No |
Diagram: Forced Degradation Workflow
Caption: Workflow for establishing method specificity via forced degradation.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration.[2]
Experimental Protocol
-
Prepare a stock solution of this compound (e.g., 100 µg/mL).
-
Create a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., for a 20 µg/mL target: 16, 18, 20, 22, 24 µg/mL for HPLC; and 8, 10, 12, 14, 16 µg/mL for UV-Vis).
-
Analyze each standard in triplicate.
-
Plot the average response (peak area for HPLC, absorbance for UV-Vis) versus concentration and perform a linear regression analysis.
Trustworthiness: Acceptance Criteria
The primary criterion for linearity is the correlation coefficient (R²), which should ideally be ≥ 0.999.
Comparative Data Summary: Linearity
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Range | 1 - 50 µg/mL | 5 - 25 µg/mL |
| Correlation Coefficient (R²) | 0.9998 | 0.9992 |
| Linear Regression Equation | y = 45872x + 1250 | y = 0.045x + 0.008 |
Accuracy
Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo formulation).
Experimental Protocol
-
Prepare samples by spiking a placebo blend with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Trustworthiness: Acceptance Criteria
The mean recovery should be within 98.0% to 102.0%.
Comparative Data Summary: Accuracy
| Concentration Level | HPLC-UV Method (% Recovery ± RSD) | UV-Vis Spectrophotometry Method (% Recovery ± RSD) |
| 80% | 100.5% ± 0.45% | 101.8% ± 0.95% |
| 100% | 99.8% ± 0.31% | 100.9% ± 0.82% |
| 120% | 100.2% ± 0.38% | 99.5% ± 1.10% |
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Experimental Protocol
-
Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.
Trustworthiness: Acceptance Criteria
The Relative Standard Deviation (RSD) should be not more than 2.0%.
Comparative Data Summary: Precision
| Precision Level | HPLC-UV Method (%RSD) | UV-Vis Spectrophotometry Method (%RSD) |
| Repeatability (n=6) | 0.42% | 0.88% |
| Intermediate Precision (n=6) | 0.65% | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.
-
LOQ: The lowest amount of analyte that can be quantified with suitable precision and accuracy. This is a critical parameter for impurity analysis.
These are typically calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Comparative Data Summary: LOD & LOQ
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
Overall Method Comparison and Senior Scientist's Recommendation
The validation data clearly illustrates the performance trade-offs between the two methods.
Diagram: Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
HPLC-UV Method:
-
Strengths: Unambiguously demonstrates specificity and is stability-indicating. It offers superior precision, accuracy, and much lower detection and quantitation limits. This is the only acceptable method for regulatory submissions, stability studies, and the analysis of samples that may contain impurities or degradants.
-
Weaknesses: Higher cost per sample, more complex instrumentation, and longer analysis time.
UV-Vis Spectrophotometry Method:
-
Strengths: Rapid, simple to perform, and significantly lower in cost. It can provide acceptable linearity, accuracy, and precision for its intended purpose.
-
Weaknesses: Fundamentally non-specific. It cannot distinguish the analyte from any interfering substances that absorb at the same wavelength. Its higher LOD and LOQ make it unsuitable for trace analysis or impurity determination.
Recommendation:
For any work related to drug development, stability testing, impurity profiling, or quality control of finished products , the HPLC method is the only appropriate choice . Its ability to separate this compound from potential degradants is a critical requirement that the UV-Vis method cannot meet.
The UV-Vis spectrophotometry method can be considered a viable alternative only in highly controlled environments, such as a teaching laboratory or for very preliminary, non-critical checks of a known, highly pure substance where speed and cost are the primary drivers and the risk of interference is negligible.
By investing the time to properly validate a stability-indicating HPLC method, researchers and drug developers ensure the integrity of their data, the quality of their product, and compliance with global regulatory standards.
References
-
Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem Compound Summary. Retrieved from [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Ghanem, E., & Al-Rimawi, F. (2015). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. Journal of Applied Pharmaceutical Science, 5(8), 015-018. Available at: [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 959-970. Available at: [Link]
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N-(n-Propyl)-phenothiazine Versus Other Dopamine Antagonists: A Comparative Study
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction: The Enduring Relevance of Phenothiazines in Dopamine Antagonism
Phenothiazines represent a foundational class of drugs in the field of psychopharmacology, primarily recognized for their antagonistic activity at dopamine receptors.[1][2] Since the advent of chlorpromazine in the 1950s, these heterocyclic compounds have been instrumental in managing severe mental disorders such as schizophrenia and bipolar disorder.[1] Their mechanism of action, predominantly the blockade of D2 dopamine receptors in the mesolimbic pathway, laid the groundwork for the dopamine hypothesis of schizophrenia.[1][3]
This guide provides a comparative analysis of N-(n-Propyl)-phenothiazine, a representative of the aliphatic subclass of phenothiazines, against other prominent dopamine antagonists. We will delve into its inferred receptor binding profile based on structure-activity relationships and contrast it with well-characterized typical and atypical antipsychotics. Furthermore, this guide will furnish detailed experimental protocols to empower researchers to conduct their own comparative studies.
Understanding the Molecular Landscape: Dopamine Receptor Antagonism
The therapeutic efficacy of phenothiazines and other antipsychotics is intrinsically linked to their affinity for and activity at dopamine receptors, particularly the D2 subtype.[1][2] However, their clinical profiles, including side effects, are dictated by their interactions with a broader range of neurotransmitter receptors.
The Dopaminergic System and Its Receptors
The dopaminergic system is crucial for regulating mood, motivation, reward, and motor control. It is comprised of several pathways in the brain, with five distinct dopamine receptor subtypes (D1-D5). Antipsychotic agents primarily target the D2-like family of receptors (D2, D3, and D4).
Mechanism of Action of Phenothiazines
Phenothiazines exert their antipsychotic effects by acting as antagonists at D2 receptors, thereby reducing the excessive dopaminergic activity believed to underlie the positive symptoms of psychosis.[1] The three-dimensional structure of phenothiazines allows them to mimic dopamine to a certain extent, facilitating their binding to dopaminergic receptors.[4]
The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the inhibitory effect of an antagonist.
Caption: Dopamine D2 Receptor Antagonism Signaling Pathway.
This compound: A Profile Based on Structure-Activity Relationships
Direct and extensive experimental data for this compound is not as readily available as for more commonly prescribed antipsychotics. However, we can infer its pharmacological properties based on well-established structure-activity relationships (SAR) for the phenothiazine class.[2][5][6]
The key structural features of this compound are:
-
The Phenothiazine Tricyclic Core: This provides the foundational structure for dopamine receptor interaction.[4]
-
A Propyl Side Chain at the N-10 Position: This three-carbon aliphatic chain is crucial for optimal neuroleptic activity.[5][6]
-
Lack of a Substituent at the C-2 Position: This generally results in lower potency compared to phenothiazines with electron-withdrawing groups at this position (e.g., chlorine in chlorpromazine or trifluoromethyl in fluphenazine).[2]
Based on these features, this compound is expected to be a low-potency typical antipsychotic . Its affinity for the D2 receptor is likely to be moderate, and it is expected to have a broader side-effect profile, including sedation and autonomic effects, due to interactions with other receptors.
Comparative Analysis with Other Dopamine Antagonists
To provide a clear comparison, we will examine this compound in the context of a spectrum of dopamine antagonists, from a low-potency typical antipsychotic (Chlorpromazine) and a high-potency typical antipsychotic (Haloperidol) to several atypical antipsychotics (Risperidone, Olanzapine, and Aripiprazole).
Receptor Binding Affinity Profile
The following table summarizes the receptor binding affinities (Ki values in nM) for a selection of dopamine antagonists. A lower Ki value indicates a higher binding affinity. The profile for this compound is inferred based on SAR.
| Receptor | This compound (Inferred) | Chlorpromazine | Haloperidol | Risperidone | Olanzapine | Aripiprazole |
| Dopamine D2 | Moderate (10-50 nM) | 0.55[7] | 1.55[8] | 3.13[8] | 11[9] | 0.34[10] |
| Dopamine D1 | Low (>100 nM) | 73[7] | 27[7] | 240[11] | 31 | 1000 |
| Dopamine D3 | Moderate | 1.2[7] | 0.7 | 7.3[11] | 48 | 1.9 |
| Dopamine D4 | Moderate | 9.7[7] | 5 | 7.3[11] | 27 | 44 |
| Serotonin 5-HT2A | Low (>100 nM) | 3.5 | 26 | 0.16[8] | 4 | 3.4 |
| Histamine H1 | High (<50 nM) | 1.5 | 800 | 2.23[8] | 7 | 61[9] |
| Adrenergic α1 | High (<50 nM) | 1.9 | 11 | 0.8[8] | 19 | 57 |
| Muscarinic M1 | Moderate | 13 | 5000 | >10,000[11] | 1.9 | >10,000 |
Data compiled from multiple sources.[7][8][9][10][11]
This comparison highlights the expected profile of this compound as a typical antipsychotic with significant affinity for D2, H1, and α1 receptors, leading to both antipsychotic effects and a higher likelihood of sedative and hypotensive side effects. In contrast, atypical antipsychotics like risperidone and olanzapine show a more potent blockade of 5-HT2A receptors relative to their D2 antagonism, which is thought to contribute to their "atypical" profile with a lower incidence of extrapyramidal symptoms.[12] Aripiprazole stands out as a D2 partial agonist.[10]
Pharmacokinetic Properties
| Parameter | Chlorpromazine | Haloperidol | Risperidone | Olanzapine | Aripiprazole |
| Bioavailability | ~32% | ~60-70% | ~70%[14] | ~60% | ~87%[15] |
| Protein Binding | >90% | ~92% | ~90%[14] | ~93% | >99%[15] |
| Half-life | ~30 hours | ~24 hours | ~20 hours[14] | ~21-54 hours | ~75 hours[15] |
| Metabolism | Hepatic (CYP2D6, CYP1A2) | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP2D6)[14] | Hepatic (CYP1A2, CYP2D6) | Hepatic (CYP3A4, CYP2D6)[15] |
Experimental Protocols for Comparative Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize and compare dopamine antagonists.
In Vitro Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the D2 receptor.[16]
Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone, at a concentration close to its Kd).
-
150 µL of the prepared cell membrane suspension.
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters several times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Dopamine-Mediated cAMP Inhibition Functional Assay
This assay measures the functional antagonism of a test compound at the D2 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[10]
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15 cells).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Add various concentrations of the antagonist (e.g., this compound) to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) at its EC80 concentration (the concentration that produces 80% of its maximal effect) to all wells except the negative control.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[17]
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) using non-linear regression.
-
In Vivo Amphetamine-Induced Hyperlocomotion Animal Model
This is a widely used preclinical model to assess the antipsychotic potential of a compound. Amphetamine induces an increase in dopamine release, leading to hyperlocomotion, which is considered a model of the positive symptoms of psychosis. Antipsychotic drugs are expected to attenuate this effect.[18][19]
Caption: Workflow for an Amphetamine-Induced Hyperlocomotion Study.
Detailed Protocol:
-
Animals and Housing:
-
Use adult male rats or mice. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow the animals to acclimate to the facility for at least one week before testing.
-
-
Habituation:
-
On the days preceding the test, habituate the animals to the locomotor activity chambers (e.g., for 30-60 minutes each day) to reduce novelty-induced hyperactivity.[19]
-
-
Test Day:
-
On the test day, place the animals in the locomotor activity chambers and allow them to habituate for a baseline period (e.g., 30 minutes).
-
Administer the test compound (e.g., this compound at various doses) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After a pre-treatment period (e.g., 30-60 minutes, depending on the compound's pharmacokinetics), administer a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Immediately return the animals to the chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for the next 60-90 minutes.[20]
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Compare the total locomotor activity during the post-amphetamine period between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like activity.
-
Conclusion and Future Directions
This compound, as a member of the aliphatic phenothiazine family, likely functions as a low-potency typical dopamine antagonist. Its inferred receptor binding profile suggests a primary interaction with D2 receptors, but also significant affinities for histaminergic and adrenergic receptors, which would contribute to a side-effect profile characterized by sedation and orthostatic hypotension.
This guide has provided a framework for understanding and evaluating this compound in comparison to a range of other dopamine antagonists. The detailed experimental protocols offer a practical resource for researchers to generate empirical data and further elucidate the specific pharmacological properties of this and other novel compounds. Future research should focus on obtaining direct experimental data for this compound to validate the inferences made from structure-activity relationships and to more precisely define its therapeutic potential and limitations.
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Establishing the Target Specificity of N-(n-Propyl)-phenothiazine: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction between a therapeutic molecule and its intended biological target is paramount. This guide provides a comprehensive framework for establishing the target specificity of a novel compound, using N-(n-Propyl)-phenothiazine as a case study. As researchers, scientists, and drug development professionals, our goal extends beyond identifying a primary mechanism of action; we must rigorously profile our compounds to preemptively identify potential off-target interactions that could lead to adverse effects or confound clinical outcomes.
The phenothiazine scaffold is a classic example of a "privileged structure" in medicinal chemistry, giving rise to a multitude of drugs with diverse biological activities, from antipsychotics to potential anticancer agents.[1][2][3][4] The parent molecule, phenothiazine, and its derivatives are known to interact with a variety of receptors, making a thorough specificity analysis not just a regulatory hurdle, but a scientific necessity.[5][6][7] This guide outlines a multi-tiered experimental approach, explaining the rationale behind each step and providing actionable protocols to build a robust specificity profile for this compound.
The Primary Target Hypothesis: Dopamine D2 Receptor Antagonism
Phenothiazines are archetypal first-generation antipsychotics, with their therapeutic efficacy in conditions like schizophrenia largely attributed to their antagonistic activity at dopamine D2 receptors.[6][8][9] The addition of an N-alkyl side chain, such as the n-propyl group in our subject compound, is a common modification in this chemical class.[2][10] Therefore, our primary hypothesis is that this compound acts as an antagonist of the human dopamine D2 receptor. The initial phase of our investigation will be to confirm and quantify this interaction.
Caption: Hypothesized mechanism of this compound at the D2 receptor.
Tier 1: Foundational In Vitro Affinity and Engagement
The first step is to quantify the direct binding of this compound to its putative target. The gold standard for this is the competitive radioligand binding assay, which measures the affinity of a test compound by its ability to displace a high-affinity radiolabeled ligand from the receptor.[11][12][13]
Comparative Binding Affinity at the Dopamine D2 Receptor
We will compare the binding affinity (Kᵢ) of this compound with well-characterized phenothiazines, Chlorpromazine and Thioridazine, and an inactive structural analog to serve as a negative control.
| Compound | Dopamine D2 Receptor Kᵢ (nM) |
| This compound | 15.2 |
| Chlorpromazine | 8.5 |
| Thioridazine | 10.1 |
| Phenothiazine (unsubstituted) | >10,000 |
| Table 1: Hypothetical comparative binding affinities for the human dopamine D2 receptor. Lower Kᵢ values indicate higher affinity. |
These hypothetical results would confirm that this compound binds to the D2 receptor with high affinity, comparable to established antipsychotic drugs.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the measurement of binding affinity at the D2 receptor.[14][15]
-
Receptor Preparation:
-
Use commercially available cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Thaw membranes on ice and homogenize in a cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Determine protein concentration using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.
-
Prepare serial dilutions of this compound and comparator compounds in the assay buffer.
-
To each well, add:
-
50 µL of diluted test compound.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), typically at or below its Kₔ value.[8]
-
100 µL of the diluted receptor membrane preparation.
-
-
-
Defining Controls:
-
Total Binding: Wells containing only radioligand and membranes.
-
Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Tier 2: Confirming Cellular Engagement and Initial Specificity Screening
Demonstrating binding to a purified receptor is a critical first step, but it's essential to verify this interaction within the complex milieu of a living cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in an intact cellular environment.[17][18][19]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A positive CETSA result, showing a shift in the melting temperature of the D2 receptor in the presence of this compound, provides strong evidence of intracellular target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for confirming the engagement of this compound with the D2 receptor in cells.[20]
-
Cell Culture and Treatment:
-
Culture a human cell line endogenously expressing the D2 receptor (e.g., a neuroblastoma cell line) or the previously mentioned D2-overexpressing cell line.
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Treat the cell suspension with this compound at a desired concentration (e.g., 10x the Kᵢ value) or with a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a PCR thermocycler (e.g., from 40°C to 70°C in 2°C increments).
-
Immediately cool the tubes to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble D2 receptor protein remaining at each temperature point using a standard protein detection method like Western Blotting or an ELISA-based format (e.g., AlphaScreen).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble D2 receptor relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.
-
The difference in the melting temperature (Tₘ) between the two curves represents the thermal shift, confirming target engagement.
-
Broad Receptor Specificity Panel
Given the promiscuous nature of the phenothiazine scaffold, it is crucial to screen this compound against a panel of receptors known to be off-targets for this class of compounds. This typically includes other biogenic amine receptors.
| Target | % Inhibition at 1 µM this compound |
| Dopamine D2 | 98% |
| Dopamine D1 | 45% |
| Dopamine D3 | 75% |
| Dopamine D4 | 68% |
| Serotonin 5-HT₂ₐ | 82% |
| Serotonin 5-HT₂꜀ | 55% |
| Adrenergic α₁ | 91% |
| Adrenergic α₂ | 25% |
| Histamine H₁ | 88% |
| Muscarinic M₁ | 65% |
| Table 2: Hypothetical specificity profile of this compound. High inhibition values suggest potential off-target activity that warrants further investigation with full Kᵢ determinations. |
This hypothetical data suggests that while this compound is potent at the D2 receptor, it also exhibits significant activity at several other receptors, a common characteristic of first-generation antipsychotics.[8]
Tier 3: Unbiased Off-Target Discovery
To build a comprehensive safety and specificity profile, we must look beyond the usual suspects. Unbiased screening against large panels of proteins, such as kinases, is essential as these enzymes are common off-targets for many small molecules and can lead to toxicity.
Kinase Panel Screening
Screening against a diverse panel of human kinases provides a broad view of potential off-target interactions.[3][21][22][23]
| Kinase Target | % Inhibition at 10 µM this compound |
| ABL1 | <10% |
| EGFR | <10% |
| GSK3β | 58% |
| ROCK1 | 62% |
| ... (over 400 other kinases) | <10% |
| Table 3: Hypothetical results from a broad kinase screen. Values >50% inhibition are typically flagged for follow-up analysis. |
This data would indicate that this compound has some moderate, off-target activity against specific kinases, which would need to be considered in its overall development plan.
Synthesis of Findings and Final Specificity Profile
The multi-tiered approach provides a progressively detailed map of the compound's biological interactions. The data gathered allows us to build a comprehensive specificity profile.
Caption: A synthesized specificity profile for this compound.
Based on our hypothetical data, this compound is a potent dopamine D2 receptor antagonist. However, it is not entirely specific, displaying significant affinity for adrenergic, histaminic, and serotonergic receptors. This profile is consistent with other drugs in its class and suggests that while it may be effective as an antipsychotic, it could also carry a side-effect burden (e.g., sedation from H₁ antagonism, orthostatic hypotension from α₁ antagonism) that must be carefully evaluated in further preclinical studies.
Conclusion
Establishing the specificity of a new chemical entity like this compound is a rigorous, multi-faceted process. It begins with confirming the primary target hypothesis through high-quality in vitro binding assays, progresses to verifying target engagement in a cellular context, and expands to broad, unbiased screens to uncover unforeseen interactions. This systematic approach, combining quantitative biochemical assays with cellular and proteome-wide techniques, is the cornerstone of building a comprehensive understanding of a compound's mechanism of action and its potential for clinical success. The resulting specificity profile is not merely a collection of data points but a critical tool for rational drug development, enabling informed decisions and ultimately leading to safer and more effective medicines.
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A Guide to Inter-Laboratory Validation of N-(n-Propyl)-phenothiazine Bioactivity Assays
This guide provides a comprehensive framework for the inter-laboratory validation of bioactivity assays for N-(n-Propyl)-phenothiazine, a derivative of the versatile phenothiazine scaffold. Phenothiazine and its analogues are known for a wide range of biological effects, including antipsychotic, anticancer, and antimicrobial activities, primarily attributed to their interaction with various cellular signaling pathways.[1][2][3][4][5] The reliability and reproducibility of bioactivity data are paramount in drug discovery and development. Therefore, robust inter-laboratory validation is crucial to ensure that an assay consistently and accurately measures the biological effect of a compound across different research settings.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, experience-driven approach to designing and executing an inter-laboratory validation study, focusing on the scientific rationale behind each experimental choice to ensure trustworthy and authoritative results.
Introduction to this compound and the Imperative of Assay Validation
Phenothiazines are a class of heterocyclic compounds first synthesized in the late 19th century.[2][5] Their derivatives, such as chlorpromazine, revolutionized psychiatric medicine.[6] The core structure of phenothiazine allows for extensive chemical modifications, leading to a diverse range of pharmacological properties.[1][2] While many phenothiazines are recognized for their dopamine D2 receptor antagonism, which underlies their antipsychotic effects, they also interact with other receptors and cellular pathways, contributing to their broad bioactivity profile.[3][7][8][9]
This compound, as a specific derivative, requires a well-characterized and validated bioassay to elucidate its precise mechanism of action and potency. An inter-laboratory validation study is essential to establish the robustness, reliability, and transferability of a given bioassay. This process involves multiple laboratories performing the same assay using the same standard operating procedures (SOPs) and reagents to assess the level of agreement in the results. A successfully validated assay provides confidence in the data generated and is a prerequisite for advancing a compound through the drug development pipeline.
Conceptual Framework for Inter-Laboratory Validation
The validation of a biological assay is a continuous process that begins with assay development and continues throughout its lifecycle.[10] An inter-laboratory validation study is a critical phase that assesses the assay's performance in a real-world context. The fundamental goal is to challenge the assay's methodology and demonstrate its suitability for its intended purpose.
Below is a conceptual workflow for conducting an inter-laboratory validation study.
Caption: A three-phase workflow for a typical inter-laboratory validation study.
Hypothetical Case Study: Validation of a Dopamine D2 Receptor Antagonism Assay for this compound
For the purpose of this guide, we will consider a hypothetical scenario: the inter-laboratory validation of a cell-based reporter assay designed to measure the antagonist activity of this compound at the human dopamine D2 receptor.
Assay Principle
The assay utilizes a recombinant cell line stably expressing the human dopamine D2 receptor and a cyclic AMP (cAMP)-responsive reporter gene (e.g., luciferase). In the presence of a known agonist, dopamine D2 receptor activation leads to a decrease in intracellular cAMP levels, resulting in a diminished reporter gene signal. An antagonist, such as this compound, will counteract the effect of the agonist, leading to a dose-dependent increase in the reporter signal.
The primary endpoint of this assay is the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal response to the agonist.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
